N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
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Description
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C36H32F2N6O5S and its molecular weight is 698.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound's synthesis involves complex chemical reactions, leading to the creation of isostructural materials with specific molecular conformations. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized related compounds, highlighting the process of crystallization and structural determination through single crystal diffraction. This indicates the compound's relevance in advanced chemical synthesis and structural analysis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Reactivity and Bonding Interactions
The compound's derivatives exhibit significant reactivity, as demonstrated through spectroscopic and X-ray characterization. Ahmed et al. (2020) explored the π-hole tetrel bonding interactions in related ethyl 2-triazolyl-2-oxoacetate derivatives, offering insights into the nucleophilic/electrophilic nature of certain groups influenced by substituents. This research is pivotal in understanding the compound's reactive properties (Ahmed et al., 2020).
Antimicrobial Activities
Certain derivatives of the compound show promise in antimicrobial applications. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which exhibited good or moderate antimicrobial activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Biological Evaluation for Antibacterial and Antifungal Activity
Research by Nivas et al. (2020) focused on synthesizing novel pyrene glycosides with significant antibacterial and antifungal activities. These findings imply that derivatives of the compound could be effective in combating various bacterial and fungal infections (Nivas, Sun Itha, & Sha Mili, 2020).
Anticancer Activity
The compound's derivatives have been explored for their potential anticancer properties. Yushyn, Holota, and Lesyk (2022) synthesized a novel pyrazoline-bearing hybrid molecule, exhibiting significant anticancer activity in vitro. This research opens avenues for the compound's use in cancer therapy (Yushyn, Holota, & Lesyk, 2022).
Catalyst-Free Synthesis
Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of related compounds through microwave-assisted Fries rearrangement. This study highlights the compound's significance in facilitating advanced, catalyst-free synthetic methods (Moreno-Fuquen et al., 2019).
Synthesis of Metal Ion Complexes
The compound's derivatives have been used in synthesizing metal ion complexes with potential applications in cancer treatment. Ghani and Alabdali (2022) researched gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds, demonstrating significant cytotoxicity against cancer cell lines (Ghani & Alabdali, 2022).
properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32F2N6O5S/c1-47-25-17-11-22(12-18-25)29-19-30(27-8-6-10-31(48-2)34(27)49-3)44(42-29)33(45)21-50-36-41-40-32(43(36)24-15-13-23(37)14-16-24)20-39-35(46)26-7-4-5-9-28(26)38/h4-18,30H,19-21H2,1-3H3,(H,39,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIAHVBXNDKGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)F)CNC(=O)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32F2N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
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